molecular formula C6H15N3O B14122543 2-(diethylamino)-N'-hydroxyethanimidamide

2-(diethylamino)-N'-hydroxyethanimidamide

Cat. No.: B14122543
M. Wt: 145.20 g/mol
InChI Key: HZXULNVBFPVHLU-UHFFFAOYSA-N
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Description

2-(diethylamino)-N’-hydroxyethanimidamide is an organic compound that belongs to the class of amidines It is characterized by the presence of a diethylamino group and a hydroxyethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N’-hydroxyethanimidamide typically involves the reaction of diethylamine with an appropriate precursor, such as an ester or an amide. One common method involves the reaction of diethylamine with ethyl chloroformate to form an intermediate, which is then reacted with hydroxylamine to yield the desired product. The reaction conditions often require a controlled temperature and the presence of a base to facilitate the formation of the amidine structure.

Industrial Production Methods

In an industrial setting, the production of 2-(diethylamino)-N’-hydroxyethanimidamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-N’-hydroxyethanimidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the amidine group to an amine.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(diethylamino)-N’-hydroxyethanimidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(diethylamino)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, modulating their activity. The hydroxyethanimidamide moiety may also play a role in binding to biological molecules, influencing their function. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(diethylamino)ethanol: This compound shares the diethylamino group but differs in its overall structure and properties.

    N,N-diethylethanolamine: Another similar compound with different functional groups and applications.

Uniqueness

2-(diethylamino)-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

IUPAC Name

2-(diethylamino)-N'-hydroxyethanimidamide

InChI

InChI=1S/C6H15N3O/c1-3-9(4-2)5-6(7)8-10/h10H,3-5H2,1-2H3,(H2,7,8)

InChI Key

HZXULNVBFPVHLU-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)C/C(=N\O)/N

Canonical SMILES

CCN(CC)CC(=NO)N

Origin of Product

United States

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